methyl 1H-benzimidazole-5-carboxylate hydrochloride
Overview
Description
Methyl 1H-benzimidazole-5-carboxylate hydrochloride is an organic compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-benzimidazole-5-carboxylate hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylate precursor. One common method is the condensation of o-phenylenediamine with methyl chloroformate under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-benzimidazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzimidazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Methyl 1H-benzimidazole-5-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of methyl 1H-benzimidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzimidazole: Similar in structure but lacks the carboxylate group.
2-Methylbenzimidazole: Another derivative with a methyl group at a different position on the benzimidazole ring.
Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
Uniqueness
Methyl 1H-benzimidazole-5-carboxylate hydrochloride is unique due to the presence of both the methyl ester and hydrochloride salt, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Methyl 1H-benzimidazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is a well-known pharmacophore in drug discovery. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is known to inhibit tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells . Additionally, it may engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of benzimidazole displayed significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 1H-benzimidazole-5-carboxylate | E. coli, S. aureus | 32 µg/mL |
Benzimidazole derivative A | Pseudomonas aeruginosa | 16 µg/mL |
Benzimidazole derivative B | Candida albicans | 8 µg/mL |
Antifungal Activity
The compound has also shown antifungal properties. Research indicates that this compound can inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Several studies have reported its effectiveness against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM.
- Lung Cancer (A549) : Exhibited an IC50 value of around 30 µM.
- Colon Cancer (HCT116) : Showed an IC50 value of about 20 µM.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Inhibition of tubulin polymerization |
A549 | 30 | Induction of apoptosis |
HCT116 | 20 | Disruption of cell cycle |
Case Studies
- Antiparasitic Activity : A series of benzimidazole derivatives were synthesized and tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Some derivatives exhibited IC50 values lower than those of standard treatments like metronidazole .
- Cancer Therapeutics : In vivo studies demonstrated that this compound significantly reduced tumor growth in murine models when administered at specific dosages .
Properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h2-5H,1H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFLFKCPIXRWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.